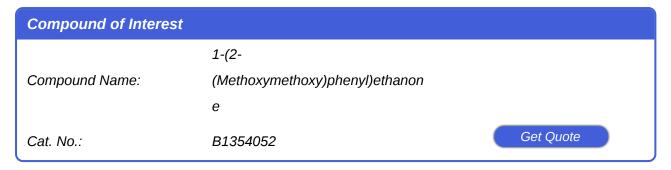


# 13C NMR Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of **1-(2-(Methoxymethoxy)phenyl)ethanone**, a common intermediate in organic synthesis. The analysis contrasts the chemical shifts of the parent compound, 2-hydroxyacetophenone, with its methoxymethyl (MOM) protected form and other common protecting groups, namely benzyl (Bn) and tert-butyldimethylsilyl (TBDMS). This comparison offers valuable insights into the electronic effects of these protecting groups on the aromatic ring and the carbonyl group.

# Data Presentation: 13C NMR Chemical Shifts ( $\delta$ ) in ppm

The following table summarizes the experimental 13C NMR chemical shift data for 2-hydroxyacetophenone and the predicted data for its protected analogues. The predicted values were obtained using a standard NMR prediction software and serve as a reliable estimation for comparison.



Carbon Atom	2- Hydroxyaceto phenone (Experimental)	1-(2- (Methoxymeth oxy)phenyl)eth anone (Predicted)	1-(2- (Benzyloxy)ph enyl)ethanone (Predicted)	1-(2-((tert- butyldimethyls ilyl)oxy)phenyl )ethanone (Predicted)
C=O	204.7	199.8	199.5	201.1
C1'	118.6	131.5	131.2	129.8
C2'	162.5	156.3	156.8	155.0
C3'	118.8	115.2	113.8	119.5
C4'	136.2	133.5	133.1	132.8
C5'	118.8	122.1	121.8	120.7
C6'	130.1	130.5	130.8	130.2
CH3 (Ac)	26.2	29.5	29.3	29.7
O-CH2-O	-	94.5	-	-
O-CH2-Ph	-	-	70.8	-
O- Si(CH3)2C(CH3) 3	-	-	-	-
O-CH3	-	56.2	-	-
Ph-C (Bn)	-	-	136.5 (ipso)	-
Ph-CH (Bn)	-	-	128.6, 128.3, 127.5	-
Si-C(CH3)3	-	-	-	25.7
Si-CH3	-	-	-	-4.5

# **Experimental Protocols**

General Procedure for 13C NMR Spectroscopy



The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (10-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), containing tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00). The spectra are acquired at room temperature. For a standard proton-decoupled 13C NMR spectrum, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

### **Mandatory Visualization**

Starting Material

2-Hydroxyacetophenone

Protection Protection

Protection Strategies

Methoxymethyl (MOM) Ether

Benzyl (Bn) Ether

TBDMS Ether

Spectroscopic Analysis

13C NMR Spectroscopy

Data Acquisition

Data Comparison

Chemical Shift Comparison

Logical Flow of 13C NMR Analysis for Protected Phenols



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Caption: Logical workflow for the 13C NMR analysis of protected 2-hydroxyacetophenone.

# Experimental Workflow for 13C NMR Sample Preparation and Analysis Weigh 10-20 mg of Sample Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) Add Tetramethylsilane (TMS) as Internal Standard Transfer to NMR Tube Acquire 13C NMR Spectrum Process Data (Fourier Transform, Phasing, Baseline Correction) Peak Picking and Chemical Shift Assignment



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Caption: Step-by-step experimental workflow for acquiring a 13C NMR spectrum.

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